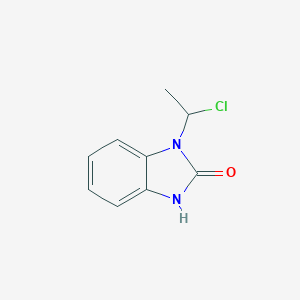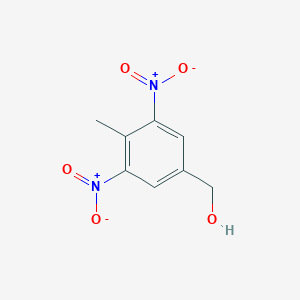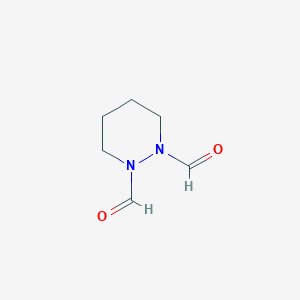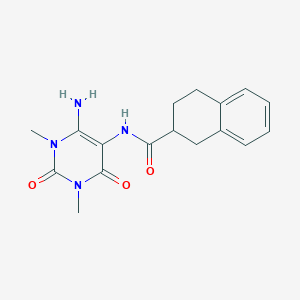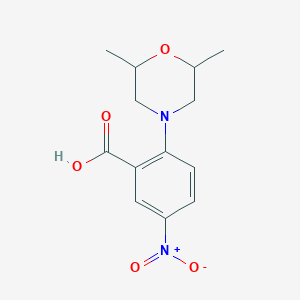![molecular formula C9H19NO3 B064323 tert-ブチル N-[(2S)-3-ヒドロキシ-2-メチルプロピル]カルバメート CAS No. 168827-86-9](/img/structure/B64323.png)
tert-ブチル N-[(2S)-3-ヒドロキシ-2-メチルプロピル]カルバメート
概要
説明
(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a chiral carbamate compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl group attached to the carbamate moiety, which imparts stability and lipophilicity. The presence of a hydroxyl group and a methyl group on the propyl chain further enhances its reactivity and versatility in various chemical reactions.
科学的研究の応用
(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential as a prodrug, where the carbamate moiety can be hydrolyzed to release the active drug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of (S)-3-hydroxy-2-methylpropanoic acid with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction proceeds smoothly at room temperature, yielding the desired product with high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions: (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate moiety can be reduced to yield the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of (S)-tert-Butyl (3-oxo-2-methylpropyl)carbamate.
Reduction: Formation of (S)-tert-Butyl (3-amino-2-methylpropyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
作用機序
The mechanism of action of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- (S)-Benzyl (3-hydroxy-2-methylpropyl)carbamate
- (S)-tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate
- (S)-tert-Butyl (3-hydroxy-2-ethylpropyl)carbamate
Comparison: (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is unique due to its specific combination of a tert-butyl group and a hydroxyl-substituted propyl chain. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and stability, compared to its analogs. The presence of the hydroxyl group also enhances its reactivity, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


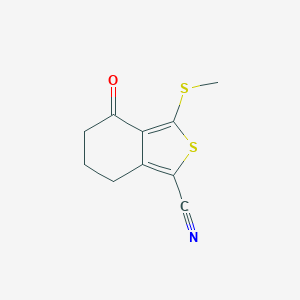
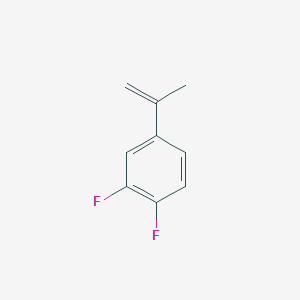
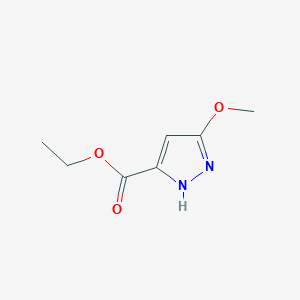
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
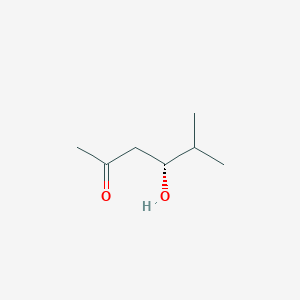

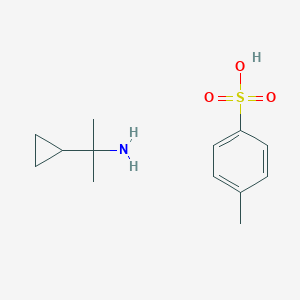
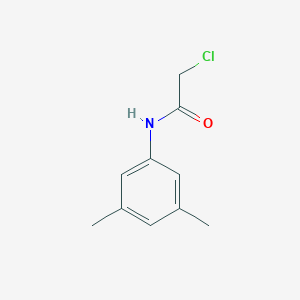
![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
